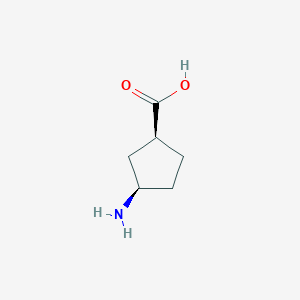

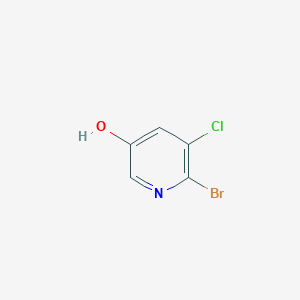

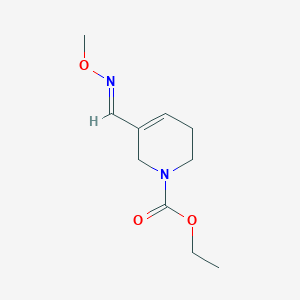

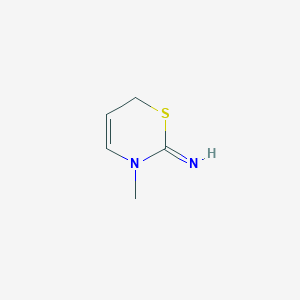

![molecular formula C6H10O2S B141376 1,4-Dioxa-7-thiaspiro[4.4]nonane CAS No. 176-35-2](/img/structure/B141376.png)

1,4-Dioxa-7-thiaspiro[4.4]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dioxa-7-thiaspiro[4.4]nonane is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that are connected through a single atom. The spirocyclic compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including materials science and pheromone research.

Synthesis Analysis

The synthesis of spirocyclic compounds related to 1,4-Dioxa-7-thiaspiro[4.4]nonane has been explored in several studies. For instance, the synthesis of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane was achieved in four steps and its polymerization was investigated . Another study presented a straightforward synthesis of 1,7-dioxaspiro[4.4]nonanes through a reaction involving lithium powder and a carbonyl compound, followed by the addition of an epoxide and subsequent hydrolysis . Additionally, a regioselective synthesis approach using a trimethylenemethane dianion synthon was described, leading to the formation of 1,7-dioxaspiro[4.4]nonanes .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is complex due to the presence of multiple rings. The crystal structures of some spirocyclic derivatives, such as 1-oxa-4-thiaspiro[4.5]decane, have been determined, revealing different olefin geometries and bond distances that are characteristic of these types of molecules .

Chemical Reactions Analysis

Spirocyclic compounds undergo various chemical reactions. For example, in the vapor phase over platinized charcoal, 1,6-dioxaspiro[4.4]nonanes can undergo isomerization, decarbonylation, and other transformations . The synthesis of 1,6-dioxaspiro[4.4]nonanes has also been linked to pheromone research, where these compounds have been identified as aggregation pheromones in bark beetles .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like 1,4-Dioxa-7-thiaspiro[4.4]nonane are influenced by their molecular structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature and can undergo photoinitiated cationic polymerization without volume expansion . The different isomers of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane synthesized show varying orientations of substituents, which can affect their physical properties .

Aplicaciones Científicas De Investigación

Carbohydrate Chemistry

- Summary of the Application : “1,4-Dioxa-7-thiaspiro[4.4]nonane” is used in the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton . This process involves free radical chemistry .

- Methods of Application : The construction of these spiro-heterocycles involves the use of free radical chemistry. Techniques such as 1,5- or 1,6-hydrogen atom transfer (HAT) initiated by C (sp 3 )-, C (sp 2 )-, O -, or N -radicals and 5- exo -trig or 6- exo -trig cyclization reactions are employed for the construction of the heterocyclic rings . The intramolecular HAT promoted by photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process has also been successfully applied .

- Results or Outcomes : The result of this application is the creation of a variety of heterospiro [ m. n ]alkane bicyclic structures ( m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S), in addition to three different 1,6,8-trioxadispiro-tetradecane and 1,6,8-trioxadispiro-pentadecane tricyclic systems .

Antimicrobial Activity

- Summary of the Application : Derivatives of “1,4-Dioxa-7-thiaspiro[4.4]nonane” have been found to possess antimicrobial activity .

- Methods of Application : Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed . These methods afford intermediates and target compounds in high yields not requiring additional purification .

- Results or Outcomes : The synthesized compounds were found to have antimicrobial activity . Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .

Curing Agent

- Summary of the Application : “1,6-Dioxaspiro[4.4]nonane-2,7-dione”, a related compound, has been used as a curing agent .

- Methods of Application : This compound was used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .

- Results or Outcomes : The result of this application is not specified in the source .

Enzymatic Transesterification Catalyst

- Summary of the Application : Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione, a derivative of “1,4-Dioxa-7-thiaspiro[4.4]nonane”, were found to catalyze the enzymatic transesterification reaction .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The result of this application is the successful catalysis of the enzymatic transesterification reaction .

Antagonist of Integrin α L β 2

- Summary of the Application : Compounds containing a moiety of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, a derivative of “1,4-Dioxa-7-thiaspiro[4.4]nonane”, are antagonists of integrin α L β 2, which plays an important role in the delivery of leukocytes to the site of inflammation .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The result of this application is the successful antagonism of integrin α L β 2 .

Treatment of Hepatitis C

- Summary of the Application : Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione containing an N-substituted amide group at the pyrrolidone ring can be used in the treatment of hepatitis C .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The result of this application is the potential treatment of hepatitis C .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-dioxa-7-thiaspiro[4.4]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-9-5-6(1)7-2-3-8-6/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQALKBLYTUKBFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC12OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381235 |

Source

|

| Record name | 1,4-dioxa-7-thiaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxa-7-thiaspiro[4.4]nonane | |

CAS RN |

176-35-2 |

Source

|

| Record name | 1,4-dioxa-7-thiaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.